Isoxazole, 3-(2,4,6-trimethylphenyl)-
Description
Evolution of Isoxazole (B147169) Synthesis and Reactivity in Modern Organic Chemistry
The synthesis of the isoxazole ring has undergone a remarkable evolution since its early discoveries. nih.gov The classical and most fundamental approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.orgtandfonline.com This method, often referred to as the Huisgen 1,3-dipolar cycloaddition, has been a mainstay for constructing the isoxazole core. rsc.orgresearchgate.net
Modern synthetic organic chemistry has introduced a plethora of advanced methodologies to access isoxazoles with greater efficiency, regioselectivity, and substrate scope. researchgate.netrsc.org These contemporary strategies include:
Transition Metal-Catalyzed Cycloadditions: The use of catalysts, particularly copper(I), has revolutionized the [3+2] cycloaddition, allowing for milder reaction conditions and enhanced control over the regiochemical outcome, leading to the preferential formation of 3,5-disubstituted isoxazoles. nih.govrsc.org
Green Chemistry Approaches: Recognizing the need for environmentally benign synthetic routes, researchers have developed methods that utilize greener solvents like water, employ microwave irradiation, or proceed under catalyst-free conditions to minimize waste and energy consumption. rsc.orgmdpi.comnih.gov Ultrasound-assisted synthesis has also emerged as a sustainable technique. mdpi.com
Flow Chemistry: The use of syringe pump infusion and other flow chemistry techniques has enabled precise control over reaction parameters for the synthesis of polysubstituted isoxazoles. nih.gov
The reactivity of the isoxazole ring is characterized by the weak N-O bond, which makes it susceptible to ring-cleavage reactions. nih.gov This property is synthetically valuable, as isoxazoles can serve as precursors to other important functional groups like β-hydroxy ketones and γ-amino alcohols. tandfonline.comnih.gov
The Unique Role of Isoxazole Derivatives in Contemporary Chemical Research
Isoxazole derivatives are not merely synthetic curiosities; they are integral components in a wide array of scientific disciplines. Their unique structural and electronic properties have led to their incorporation into numerous functional molecules. bohrium.comsphinxsai.com
Medicinal Chemistry: The isoxazole scaffold is considered a "privileged structure" in drug discovery due to its ability to engage in various non-covalent interactions and its presence in a multitude of biologically active compounds. bohrium.com Isoxazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govresearchgate.netrsc.orgnih.gov Several commercially available drugs, such as the antibiotic sulfamethoxazole (B1682508) and the COX-2 inhibitor valdecoxib, feature the isoxazole moiety. nih.govwikipedia.org
Agrochemicals: Isoxazole derivatives have also found applications in agriculture as herbicides and pesticides, contributing to crop protection. nih.govwikipedia.orggoogle.com
Materials Science: The unique electronic nature of the isoxazole ring has led to its investigation in the development of advanced materials. mdpi.com
The versatility of the isoxazole ring allows for extensive structural modifications, enabling the fine-tuning of a molecule's physicochemical properties to enhance efficacy and reduce toxicity in various applications. nih.govbohrium.com
Structural and Electronic Considerations of the 3-(2,4,6-trimethylphenyl)isoxazole Scaffold
The compound 3-(2,4,6-trimethylphenyl)isoxazole features a 2,4,6-trimethylphenyl (mesityl) group attached to the 3-position of the isoxazole ring. This substitution pattern imparts specific structural and electronic characteristics to the molecule.
Structural Features: The mesityl group is known for its significant steric bulk. The two ortho-methyl groups on the phenyl ring force a non-planar conformation between the phenyl and isoxazole rings. This twisted arrangement can influence the molecule's crystal packing and its ability to interact with biological targets or other molecules.
Electronic Properties: The methyl groups of the mesityl substituent are electron-donating through an inductive effect. This increases the electron density on the phenyl ring and can, to some extent, influence the electronic nature of the attached isoxazole ring. The isoxazole ring itself is considered an electron-rich aromatic system. nih.gov
A summary of the key properties of isoxazole is presented in the table below.
| Property | Value |
| IUPAC Name | 1,2-Oxazole |
| Molecular Formula | C₃H₃NO |
| Molecular Weight | 69.06 g/mol |
| Density | 1.075 g/mL |
| Boiling Point | 95 °C |
| Acidity (pKa of conjugate acid) | -3.0 |
| Data sourced from Wikipedia wikipedia.org |
Contextualizing 3-(2,4,6-trimethylphenyl)isoxazole within the Broader Isoxazole Family
The synthesis of 3-(2,4,6-trimethylphenyl)isoxazole would likely follow the general principles of 3-substituted isoxazole synthesis, most notably through the [3+2] cycloaddition of 2,4,6-trimethylbenzonitrile (B1295322) oxide with acetylene. The steric hindrance of the mesityl group might necessitate optimized reaction conditions to achieve good yields.
The unique combination of the versatile isoxazole core and the sterically demanding, electron-donating mesityl group makes 3-(2,4,6-trimethylphenyl)isoxazole an interesting target for further investigation in various fields of chemical research. Its distinct three-dimensional structure could lead to novel applications in areas where molecular shape and steric interactions are critical.
Strategic Construction of the Isoxazole Ring with 3-Aryl Substitution
The most prominent and versatile strategy for constructing 3-arylisoxazoles is the 1,3-dipolar cycloaddition reaction. wikipedia.orgresearchgate.net This method involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or alkene. wikipedia.org The power of this approach lies in its ability to rapidly assemble the five-membered heterocyclic core in a highly convergent manner. For the synthesis of 3-(2,4,6-trimethylphenyl)isoxazole, the key precursors are 2,4,6-trimethylbenzonitrile oxide, generated in situ from its corresponding aldoxime, and a suitable alkyne.
Advanced 1,3-Dipolar Cycloaddition Protocols
Modern advancements in 1,3-dipolar cycloaddition chemistry have focused on overcoming challenges related to regioselectivity, reaction efficiency, and substrate scope. These protocols offer powerful tools for the precise synthesis of complex isoxazole architectures.
The reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis. wikipedia.org This [3+2] cycloaddition forms the aromatic isoxazole ring directly. The nitrile oxide is typically unstable and generated in situ from precursors like hydroximoyl chlorides via dehydrohalogenation, aldoximes via oxidation, or primary nitroalkanes via dehydration to prevent dimerization into furoxans. nih.govnih.gov
A critical challenge in the cycloaddition of nitrile oxides with unsymmetrical alkynes is controlling the regioselectivity, which dictates the formation of either the 3,5-disubstituted or the 3,4-disubstituted isoxazole isomer. acs.org
Thermal Cycloadditions: In the absence of a catalyst, the cycloaddition of a nitrile oxide with a terminal alkyne generally yields the 3,5-disubstituted isoxazole as the major product. maynoothuniversity.iersc.org However, mixtures of regioisomers are often obtained, diminishing the synthetic utility of the reaction. acs.org The regiochemical outcome is governed by the electronic properties of the reactants, as explained by frontier molecular orbital (FMO) theory, but steric effects can also play a significant role. nih.gov
Catalyst-Mediated Regiochemical Control: The use of transition metal catalysts can dramatically influence the regiochemical outcome, often reversing the selectivity observed under thermal conditions. For instance, while copper catalysis typically favors the 3,5-isomer, ruthenium catalysis has been shown to promote the formation of the less common 3,4-disubstituted isoxazoles from the reaction of nitrile oxides with electron-rich alkynes. maynoothuniversity.ieacs.org This "umpolung" strategy overrides the inherent polarity of the nitrile oxide, providing access to alternative isoxazole architectures. acs.org Density functional theory (DFT) studies have shown that for certain substrates, the regioselectivity is primarily controlled by the distortion energies required to bring the reacting molecules into the transition state geometry. nih.gov
| Reaction Type | Typical Major Regioisomer | Key Influencing Factors | Reference |
|---|---|---|---|
| Thermal (Uncatalyzed) | 3,5-disubstituted | Frontier Molecular Orbitals (FMO), Sterics | acs.orgmaynoothuniversity.ie |
| Copper(I)-Catalyzed | 3,5-disubstituted (High Selectivity) | Formation of Copper(I) Acetylide Intermediate | acs.orgacs.org |
| Ruthenium-Catalyzed | 3,4-disubstituted | Catalyst-induced polarity reversal ("umpolung") | acs.org |
Transition metal catalysis has revolutionized nitrile oxide-alkyne cycloadditions, offering enhanced reactivity, milder reaction conditions, and, most importantly, excellent regiocontrol. rsc.org
Copper(I)-Mediated Cycloadditions: The copper(I)-catalyzed cycloaddition between nitrile oxides and terminal alkynes is a quintessential "click reaction" that reliably and almost exclusively produces 3,5-disubstituted isoxazoles. acs.orgacs.org The reaction proceeds via the in situ formation of a copper(I) acetylide, which then undergoes a stepwise addition with the nitrile oxide. acs.orgacs.org This method is highly efficient, tolerates a wide variety of functional groups, and can often be performed in aqueous solvent systems. acs.orgmdpi.com The process avoids the formation of the 3,4-regioisomer, which can be a significant byproduct in uncatalyzed reactions. acs.org
Gold(I)-Catalyzed Cycloadditions: Gold(I) catalysts are particularly effective at activating the alkyne moiety towards nucleophilic attack. acs.orgacs.org This has been exploited in intramolecular cycloadditions where a propargyl group is tethered to an isoxazole precursor. acs.orgrsc.org The cationic gold(I) catalyst activates the alkyne, facilitating an intramolecular electrophilic aromatic substitution (SEAr) type reaction to generate fused heterocyclic systems, such as isoxazolopyridines and isoxazolopyrans, in good to high yields. acs.orgthieme-connect.com Gold catalysis is also effective for the enantioselective synthesis of related heterocycles like isoxazolidines from allenes and hydroxylamines. nih.gov
| Catalyst | Typical Application | Mechanism Highlight | Key Advantage | Reference |
|---|---|---|---|---|
| Copper(I) | Intermolecular cycloaddition of terminal alkynes and nitrile oxides | Formation of a copper acetylide intermediate | Excellent regioselectivity for 3,5-isomers; "Click chemistry" reliability | acs.orgacs.orgorganic-chemistry.org |
| Gold(I) | Intramolecular cyclization of alkyne-tethered precursors | π-activation of the alkyne moiety | Efficient synthesis of complex, fused isoxazole heterocycles | acs.orgrsc.orgthieme-connect.com |
A powerful extension of the nitrile oxide cycloaddition involves the use of alkynylboronates as the dipolarophile. This strategy provides direct access to isoxazole boronic esters, which are exceptionally versatile synthetic intermediates. thieme-connect.com The boronic ester moiety can readily participate in subsequent transformations, such as palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position of the isoxazole ring. thieme-connect.com
The [3+2] cycloaddition between a nitrile oxide, such as 2,4,6-trimethylbenzonitrile oxide, and an alkynylboronate proceeds with high regioselectivity to furnish the corresponding 4-borylated isoxazole. thieme-connect.comresearchgate.net A specific example is the synthesis of 5-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,4,6-trimethylphenyl)isoxazole , which is formed as a single regioisomer from the reaction of 2,4,6-trimethylbenzonitrile oxide and the corresponding butyl-substituted alkynyl pinacol (B44631) boronate. researchgate.net This methodology provides a concise route to highly functionalized isoxazoles with multiple points for diversification. thieme-connect.com
Cycloaddition Reactions Involving Strained Bicyclic Hydrazines
Novel isoxazole-containing architectures can be accessed through the cycloaddition of nitrile oxides with strained bicyclic olefins. jocpr.comjocpr.com A key substrate in this area is 2,3-diazabicyclo[2.2.1]hept-5-ene, which is derived from the Diels-Alder reaction of cyclopentadiene (B3395910) and an azodicarboxylate. jocpr.com The inherent strain of the double bond in this bicyclic system makes it a reactive dipolarophile for [3+2] cycloadditions with aryl nitrile oxides. jocpr.com This reaction provides a diastereoselective pathway to complex, fused polycyclic isoxazoles. jocpr.com These cycloadducts serve as valuable intermediates that can be elaborated into various functionalized structures with significant biological potential, which are not directly accessible through conventional 1,3-dipolar cycloaddition methods. jocpr.comresearchgate.net
Sophisticated Synthetic Methodologies for 3-(2,4,6-trimethylphenyl)isoxazole and Its Analogue Architectures
The isoxazole core is a privileged scaffold in medicinal chemistry and materials science. Specifically, isoxazoles bearing sterically demanding substituents, such as the 2,4,6-trimethylphenyl (mesityl) group, present unique synthetic challenges and opportunities. This article delineates various sophisticated synthetic methodologies for the construction of 3-(2,4,6-trimethylphenyl)isoxazole, focusing on modern and efficient chemical transformations.
1 Multicomponent Coupling Approaches for Isoxazole Formation
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like 3-(2,4,6-trimethylphenyl)isoxazole from simple precursors in a single operation. A prominent MCR approach for isoxazole synthesis is the [3+2] cycloaddition between a nitrile oxide and a dipolarophile, such as an alkyne. nih.govwikipedia.orgyoutube.com
A highly efficient route involves the in situ generation of 2,4,6-trimethylbenzonitrile oxide from 2,4,6-trimethylbenzaldehyde (B22134) oxime. The oxime is typically converted to the corresponding hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS), which then undergoes base-mediated elimination to form the nitrile oxide. This reactive 1,3-dipole is immediately trapped by an alkyne present in the reaction mixture to yield the desired 3,5-disubstituted isoxazole. The entire sequence can be performed in one pot, enhancing operational simplicity and reducing waste.
The general reaction proceeds as follows: 2,4,6-trimethylbenzaldehyde is first reacted with hydroxylamine (B1172632) to form the aldoxime. This is followed by chlorination and subsequent dehydrochlorination in the presence of an alkyne to furnish the isoxazole ring.
Table 1: Representative Multicomponent Synthesis of 3-(2,4,6-trimethylphenyl)isoxazole Derivatives
| Precursor 1 (Aldehyde) | Precursor 2 (Alkyne) | Reagents | Product |
|---|
2 Cyclization and Condensation Pathways for Ring Formation
1 Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and robust method for isoxazole synthesis. For the preparation of 3-(2,4,6-trimethylphenyl)isoxazole, the key precursor is a β-diketone bearing the mesityl group, such as 1-(2,4,6-trimethylphenyl)-1,3-butanedione. This precursor can be synthesized via a Claisen condensation between 2',4',6'-trimethylacetophenone (B1293756) and ethyl acetate.
The subsequent reaction with hydroxylamine hydrochloride proceeds via initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to furnish the aromatic isoxazole ring. The regioselectivity of the cyclization is governed by the differential reactivity of the two carbonyl groups.
Table 2: Synthesis via 1,3-Dicarbonyl Condensation
| 1,3-Dicarbonyl Precursor | Reagent | Conditions | Product |
|---|---|---|---|
| 1-(2,4,6-Trimethylphenyl)-1,3-butanedione | Hydroxylamine hydrochloride (NH₂OH·HCl) | Pyridine, Reflux | 5-Methyl-3-(2,4,6-trimethylphenyl)isoxazole |
| 1-(2,4,6-Trimethylphenyl)-3-phenylpropane-1,3-dione | Hydroxylamine hydrochloride (NH₂OH·HCl) | Ethanol (B145695), Base | 5-Phenyl-3-(2,4,6-trimethylphenyl)isoxazole |
2 Lewis Acid-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes (e.g., AuCl₃-catalyzed)
A modern and highly efficient method for isoxazole synthesis involves the Lewis acid-catalyzed cycloisomerization of α,β-acetylenic oximes. Gold(III) chloride (AuCl₃) has emerged as a particularly effective catalyst for this transformation, promoting the reaction under mild conditions with excellent yields. organic-chemistry.org
The synthesis of 3-(2,4,6-trimethylphenyl)isoxazole via this route begins with the preparation of the requisite α,β-acetylenic oxime, namely (Z)-1-(2,4,6-trimethylphenyl)prop-2-yn-1-one oxime. This is typically achieved by the condensation of 1-(2,4,6-trimethylphenyl)prop-2-yn-1-one with hydroxylamine. Treatment of this oxime with a catalytic amount of AuCl₃ in a suitable solvent like dichloromethane (B109758) triggers a 5-endo-dig cyclization. The proposed mechanism involves the activation of the alkyne by the gold catalyst, facilitating the nucleophilic attack of the oxime nitrogen, followed by protodeauration to regenerate the catalyst and yield the isoxazole product.
Table 3: AuCl₃-Catalyzed Cycloisomerization
| Substrate | Catalyst | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| (Z)-1-(2,4,6-trimethylphenyl)prop-2-yn-1-one oxime | AuCl₃ (1-5 mol%) | Dichloromethane | 25-40 | 3-(2,4,6-Trimethylphenyl)isoxazole |
| (Z)-1-(2,4,6-trimethylphenyl)-3-phenylprop-2-yn-1-one oxime | AuCl₃ (1-5 mol%) | Dichloromethane | 25-40 | 5-Phenyl-3-(2,4,6-trimethylphenyl)isoxazole |
3 Oxidative Heterocyclization Strategies
Oxidative heterocyclization provides another avenue for the construction of the isoxazole ring. These methods typically involve the formation of the N-O bond and one C-C or C-O bond of the ring in an oxidative step. One such strategy is the oxidative cyclization of propargyl oximes.
For the synthesis of 3-(2,4,6-trimethylphenyl)isoxazole, the starting material would be the oxime derived from 1-(2,4,6-trimethylphenyl)prop-2-yn-1-ol. This substrate, upon treatment with an appropriate oxidant, can undergo cyclization to form the isoxazole. Various oxidizing agents, including copper or palladium salts in the presence of an external oxidant, can be employed. This method offers a direct route from readily accessible propargyl alcohols. nih.govnih.gov
Table 4: Oxidative Heterocyclization of Propargyl Oximes
| Substrate | Oxidant/Catalyst System | Conditions | Product |
|---|---|---|---|
| Oxime of 1-(2,4,6-trimethylphenyl)prop-2-yn-1-ol | CuCl / O₂ | DMF, 80°C | 3-(2,4,6-Trimethylphenyl)isoxazole |
| Oxime of 1-(2,4,6-trimethylphenyl)prop-2-yn-1-ol | MnO₂ | Dichloromethane, RT | 3-(2,4,6-trimethylphenyl)isoxazole |
Nitrile Oxide-Alkyne Cycloadditions
4 Heterocyclization Reactions of Nitro-Substituted Precursors
Nitro compounds are versatile precursors for the synthesis of nitrogen-containing heterocycles, including isoxazoles. A key strategy involves the reductive cyclization of a suitably substituted nitroalkene, specifically a β-nitroenone. rsc.orgresearchgate.net
To access 3-(2,4,6-trimethylphenyl)isoxazole, a potential route starts with the synthesis of (E)-1-(2,4,6-trimethylphenyl)-3-nitroprop-2-en-1-one. This precursor can be prepared through a Henry reaction between 2,4,6-trimethylbenzaldehyde and nitromethane, followed by dehydration. The subsequent reductive cyclization of this β-nitroenone can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂). The reaction proceeds through the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then undergoes intramolecular cyclization onto the enone system, followed by elimination to form the aromatic isoxazole ring.
Table 5: Heterocyclization from Nitro-Substituted Precursors
| Nitro Precursor | Reducing Agent | Solvent | Product |
|---|---|---|---|
| (E)-1-(2,4,6-trimethylphenyl)-3-nitroprop-2-en-1-one | SnCl₂·2H₂O | Ethyl Acetate | 3-(2,4,6-trimethylphenyl)isoxazole |
| (E)-1-(2,4,6-trimethylphenyl)-2-nitroethene | P(OEt)₃ | Toluene, Reflux | 3-(2,4,6-Trimethylphenyl)isoxazole |
Structure
2D Structure
3D Structure
Properties
CAS No. |
49748-48-3 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C12H13NO/c1-8-6-9(2)12(10(3)7-8)11-4-5-14-13-11/h4-7H,1-3H3 |
InChI Key |
TYEVZXCIPDQUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC=C2)C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 2,4,6 Trimethylphenyl Isoxazole and Its Analogue Architectures
3 Environmentally Conscious and Accelerated Synthetic Techniques
In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable and efficient synthetic protocols. Microwave irradiation and ultrasound assistance have proven to be powerful tools for accelerating the synthesis of isoxazoles, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov
These techniques can be applied to many of the aforementioned synthetic strategies. For instance, the one-pot, three-component synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition can be significantly expedited under microwave conditions, often reducing reaction times from hours to minutes. acs.org Similarly, ultrasound has been shown to enhance the efficiency of condensation reactions, such as that between a 1,3-dicarbonyl compound and hydroxylamine (B1172632), particularly in aqueous media. These methods not only improve efficiency but also often allow for the use of more environmentally benign solvents like water or ethanol (B145695).
Table 6: Comparison of Conventional vs. Accelerated Synthesis
| Reaction Type | Method | Conditions | Reaction Time | Yield |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Conventional Heating | Toluene, 110°C | 12 h | Moderate |
| 1,3-Dipolar Cycloaddition | Microwave Irradiation | THF, 150°C | 15 min | High |
| 1,3-Dicarbonyl Condensation | Conventional Stirring | Ethanol, RT | 24 h | Good |
| 1,3-Dicarbonyl Condensation | Ultrasound Irradiation | Water, RT | 2 h | Excellent |
Environmentally Conscious and Accelerated Synthetic Techniques
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. youtube.comnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. nih.gov
The synthesis of isoxazole (B147169) scaffolds benefits significantly from this technology. For instance, the cyclization of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride to form isoxazoles can be completed in minutes under microwave irradiation, whereas conventional methods might require several hours. youtube.com A general procedure involves dissolving the reactants, such as a chalcone (B49325) intermediate and hydroxylamine hydrochloride, in a suitable solvent like ethanol and irradiating the mixture in a microwave oven. nih.gov This rapid, efficient, and simple method often results in cleaner reactions and easier work-up. beilstein-journals.org
| Reactants | Conditions | Product | Yield | Time | Ref |
| 1,3-Propanediones, Hydroxylamine HCl | Ethanol, Microwave | 3-[3-(2-Hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one derivatives | 72% | 2.5 min | youtube.com |
| 3-Amino-5-methylisoxazole, Arylisocyanate | Toluene, Microwave (540W) | N-(5-methyl-3-isoxazolyl)-N'-aryl ureas | Quantitative | 1 min | beilstein-journals.org |
| Substituted Chalcones, Hydroxylamine HCl | Ethanolic NaOH, Microwave (210W) | Substituted Isoxazoles | High | 10-15 min | nih.gov |
Metal-Free Catalysis (e.g., TEMPO-catalyzed air oxidation)
The development of metal-free catalytic systems is a cornerstone of green chemistry. For isoxazole synthesis, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) has proven to be a versatile radical initiator and catalyst. TEMPO-mediated oxidation offers a metal-free pathway to synthesize isoxazoles from readily available starting materials like oximes. researchgate.net
In a typical TEMPO-catalyzed system, air or oxygen can be used as the terminal oxidant, making the process highly sustainable. researchgate.netwikipedia.org The reaction proceeds through the oxidation of an aldoxime to a nitrile oxide intermediate, which then undergoes a cycloaddition reaction. This method is noted for its mild conditions and avoidance of toxic metal by-products. researchgate.net The selectivity of the reaction to form isoxazoles over other potential products like isoxazolines can often be controlled by the choice of the specific oxidant used in conjunction with TEMPO. researchgate.net
| Substrate | Catalyst System | Key Features | Product | Ref |
| Oximes | TEMPO / Oxone / KI | Metal-free, selective oxidation | Isoxazoles | researchgate.net |
| Primary Alcohols | TEMPO / Cu(I) / Air | Chemoselective aerobic oxidation | Aldehydes | wikipedia.org |
| Alkene-tethered aldoximes | Hypervalent iodine(III) species | Catalytic, intramolecular cycloaddition | Fused isoxazoles | mdpi.com |
Ultrasonication-Mediated Synthesis
Ultrasonication utilizes acoustic cavitation to provide the energy for chemical reactions, offering another green alternative to conventional methods. researchgate.netmasterorganicchemistry.com This technique has been successfully applied to the one-pot synthesis of isoxazole and isoxazoline (B3343090) derivatives. The use of ultrasound can lead to significantly shorter reaction times and higher yields, often under milder conditions and in environmentally friendly solvents like water. researchgate.netorganic-chemistry.orggoogle.com
The synthesis of 3-aryl isoxazolines, for example, can be achieved by the condensation of an aromatic aldehyde with hydroxylamine hydrochloride, followed by an in-situ 1,3-dipolar cycloaddition with an alkene. researchgate.net The entire sequence can be performed in one pot under ultrasonic irradiation at room temperature, highlighting the efficiency and operational simplicity of this method. organic-chemistry.orgrsc.org
| Reaction Type | Conditions | Key Advantages | Yields | Time | Ref |
| One-pot azo-isoxazoline synthesis | SDIC oxidant, Water, Ultrasound (47 kHz) | Green solvent, High to excellent yields | 75-90% | 25-30 min | researchgate.net |
| One-pot sulfonamide-isoxazoline synthesis | TCCA oxidant, EtOH/H₂O, Ultrasound | Good to excellent yields, Shorter reaction times | High | - | organic-chemistry.org |
| One-pot 3,5-disubstituted isoxazole synthesis | CaCl₂/K₂CO₃, Water, Ultrasound | Green, Creation of four new bonds | 72-89% | 20-28 min | google.com |
Post-Synthetic Functionalization and Derivatization Strategies
Once the core 3-(2,4,6-trimethylphenyl)isoxazole structure is synthesized, its properties can be further tuned through various functionalization and derivatization reactions on both the isoxazole ring and the pendant mesityl group.
Regioselective Introduction of Diverse Functional Groups onto the Isoxazole Core
The functionalization of the pre-formed isoxazole core is crucial for creating libraries of compounds with diverse properties. Regioselectivity—the ability to introduce a functional group at a specific position—is a key challenge. Methodologies have been developed that allow for the controlled introduction of substituents at various positions of the isoxazole ring.
One powerful strategy involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents like iodine monochloride (ICl). rsc.org This reaction provides 4-iodoisoxazoles in good yields. The iodo group at the C4 position then serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), allowing for the introduction of a wide array of functional groups at this specific position. rsc.org This approach is highly modular and tolerates significant steric bulk, making it suitable for complex, highly substituted isoxazoles. rsc.org
Furthermore, the choice of reaction conditions and precursors during the initial cyclocondensation can direct the regiochemical outcome, providing access to different regioisomeric isoxazoles, such as 3,4-disubstituted or 4,5-disubstituted derivatives. nih.gov
Chemical Transformations of the 2,4,6-trimethylphenyl Moiety
The 2,4,6-trimethylphenyl (mesityl) group is not merely a passive, sterically bulky substituent. Its three methyl groups offer sites for further chemical transformation, primarily through benzylic reactions.
Benzylic Oxidation: The methyl groups on the mesityl ring can be selectively oxidized to introduce carbonyl or carboxyl functionalities. Under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid, the methyl groups can be oxidized to carboxylic acids, potentially yielding trimesic acid derivatives. google.com Milder, more controlled oxidation, for instance using manganese dioxide or catalytic systems, can lead to the formation of aldehydes or ketones. google.com This allows for the conversion of the hydrophobic mesityl group into a more functional and polar moiety.
Benzylic Bromination: Free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom at one of the benzylic positions. This benzylic bromide is a versatile intermediate that can be converted into alcohols, ethers, amines, or other functional groups via nucleophilic substitution reactions.
Ring Nitration: While the methyl groups are activating and ortho-, para-directing, the substitution pattern of the mesityl group means that nitration can be directed to the aromatic ring itself, typically using a mixture of nitric and sulfuric acid. This introduces a nitro group that can be subsequently reduced to an amine, providing a key point for further derivatization.
Nucleophilic Substitution Reactions of Nitro-Isoxazoles
The introduction of a nitro group onto the isoxazole ring dramatically alters its electronic properties, making it susceptible to nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing nature of the nitro group activates the carbon atom to which it is attached, facilitating the displacement of the nitro group by a variety of nucleophiles.
This strategy has been effectively used for the functionalization of 5-nitroisoxazoles. A wide range of O-, N-, S-, and C-nucleophiles can displace the nitro group, allowing for the introduction of alkoxy, amino, thio, and alkyl/aryl groups at the C5 position. These reactions typically proceed under mild conditions and in high yields, providing a straightforward and efficient protocol for elaborating the isoxazole scaffold. In cases of dinitro-isoxazoles, excellent regioselectivity can often be achieved, enabling sequential functionalization at different positions.
| Substrate | Nucleophile | Product | Key Feature | Ref |
| 5-Nitroisoxazoles | Various (O, N, S, C) | 5-Substituted isoxazoles | SₙAr of the nitro group | |
| 3-Cyano-4,6-dinitro-benzo[d]isoxazole | Anionic Nucleophiles | 4-Substituted-6-nitro-benzo[d]isoxazoles | Regiospecific substitution at C4 | |
| Nitroimidazoles | Carbon Nucleophiles (1,3-dicarbonyls) | C-C bond formation | Catalyst-free reaction in water |
Synthesis of Fused Isoxazole Systems Containing the 2,4,6-trimethylphenyl Moiety (e.g., 3-(2,4,6-trimethylphenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one)
The construction of fused isoxazole architectures incorporating the 2,4,6-trimethylphenyl (mesityl) substituent is a significant area of synthetic chemistry, leading to complex polycyclic structures. These fused systems are often prepared through cyclocondensation or cycloaddition reactions, where the isoxazole ring is formed in conjunction with another cyclic framework. A key example of this is the synthesis of 3-(2,4,6-trimethylphenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one.
One effective method for the synthesis of this class of compounds involves the reaction of a 1,3-dicarbonyl compound with a source of hydroxylamine or a nitrile oxide. mdpi.comresearchgate.netyoutube.com For instance, the synthesis of 3-(2,4,6-trimethylphenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one has been achieved through the reaction between an active nitrile oxide and a diketone. mdpi.com This reaction proceeds efficiently under mild conditions, affording the desired fused isoxazole in a high yield. mdpi.comresearchgate.net The reaction of 2,4,6-trimethylbenzonitrile (B1295322) oxide with a cyclic 1,3-diketone leads to the formation of the benzene (B151609) ring-fused isoxazole. mdpi.comresearchgate.net
Detailed research findings for the synthesis of the target compound are summarized in the table below.
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| Active nitrile oxide (9), diketone (10) | Mild conditions | 3-(2,4,6-trimethylphenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one (11) | 79% | mdpi.com, researchgate.net |
The synthesis of other fused isoxazole systems can also be accomplished through various strategies. These include intramolecular cycloaddition reactions, which have been utilized to prepare a range of isoxazole-containing polycyclic structures. nih.govnih.gov The choice of synthetic route often depends on the desired substitution pattern and the complexity of the target molecule. core.ac.uk
Structure Reactivity Relationships and Rational Design in 3 2,4,6 Trimethylphenyl Isoxazole Chemistry
Influence of the 2,4,6-trimethylphenyl Substituent on Isoxazole (B147169) Ring Reactivity and Stability
Steric Effects: The most profound influence of the mesityl group is steric hindrance. The two ortho-methyl groups restrict rotation around the C3-C(aryl) bond, forcing the phenyl ring to adopt a nearly perpendicular orientation relative to the isoxazole ring plane. This conformation has several consequences:
Shielding of Reaction Sites: The bulky substituent effectively shields the adjacent nitrogen atom (N2) and the C4 position of the isoxazole ring from the approach of reagents. This steric protection can decrease the rates of reactions that involve attack at these positions, or it can prevent them altogether.
Reduced Conjugation: The twisted conformation between the aromatic rings limits π-orbital overlap. This decoupling of the electronic systems reduces the resonance stabilization that might otherwise exist between the phenyl and isoxazole rings, potentially affecting the ring's aromaticity and stability.
Impact on Ring Opening Reactions: Isoxazoles can undergo various ring-opening reactions, often initiated by nucleophilic attack or reduction. The steric bulk of the mesityl group can hinder the initial approach of a reagent, thereby increasing the stability of the isoxazole ring towards certain cleavage conditions compared to less substituted analogues.
Electronic Effects: The mesityl group is generally considered to be weakly electron-donating. This property arises from the inductive effect and hyperconjugation of the three methyl groups.
Increased Electron Density: The electron-donating nature of the substituent increases the electron density within the isoxazole ring. This can influence the susceptibility of the ring to electrophilic or nucleophilic attack. For instance, increased electron density might deactivate the ring towards certain nucleophilic substitution reactions but could potentially activate it towards specific electrophilic attacks, assuming steric factors allow the approach of the electrophile.
Stabilization of Intermediates: The electron-donating character of the mesityl group can stabilize adjacent positive charges. In reaction mechanisms that proceed through cationic intermediates, this substituent could accelerate the reaction rate.
The interplay of these steric and electronic factors results in a unique reactivity profile for 3-(2,4,6-trimethylphenyl)isoxazole, often leading to different outcomes compared to isoxazoles bearing smaller or electron-withdrawing substituents at the 3-position.
Stereoelectronic Effects Governing Regio- and Chemoselectivity in Transformations
Stereoelectronic effects are the result of the spatial arrangement of orbitals and their electronic interactions, which can dictate the preferred pathways of chemical reactions. In 3-(2,4,6-trimethylphenyl)isoxazole, the fixed, perpendicular orientation of the mesityl group is a key stereoelectronic factor.
This fixed conformation governs the accessibility of different reactive sites on the isoxazole ring. For example, in reactions involving deprotonation, the C5-proton is significantly more accessible than the C4-proton, which is sterically shielded by the mesityl group. This leads to high regioselectivity in metallation reactions, favoring functionalization at the C5 position.
Consider a hypothetical electrophilic substitution reaction. The outcome would be determined by a balance between the electronically preferred site of attack and the sterically accessible one. While the electron-donating mesityl group might electronically activate the C4 position, the steric hindrance would likely direct the electrophile to the less-congested C5 position, showcasing a classic case of steric control over electronic preference.
Chemoselectivity is also influenced by these effects. If a molecule contains another functional group in addition to the 3-(2,4,6-trimethylphenyl)isoxazole moiety, the steric shielding of the isoxazole ring might allow for selective reaction at the other, more accessible functional group.
Rational Design Principles for Modulating Reaction Outcomes
The predictable steric and electronic effects of the 2,4,6-trimethylphenyl group can be harnessed for the rational design of chemical syntheses. By understanding how this substituent directs reactivity, chemists can modulate reaction outcomes to achieve desired products with high selectivity.
Key Design Principles:
Steric Directing Group: The mesityl group can be used as a "directing group" to control regioselectivity. By blocking certain reaction pathways, it forces reactions to occur at specific, unhindered positions. For instance, in designing a synthesis that requires selective functionalization of the C5 position of an isoxazole, installing a mesityl group at C3 would be a rational strategy.
Modulation of Reactivity: The stability conferred by the mesityl group can be exploited to perform reactions on other parts of a molecule without affecting the isoxazole core. This allows the isoxazole to function as a stable platform for more complex molecular constructions.
The following table illustrates how the choice of an aryl substituent at the 3-position can be rationally used to predict and control the outcome of a hypothetical nucleophilic addition reaction.
| 3-Aryl Substituent | Dominant Effect | Predicted Reactivity at C4 | Predicted Regioselectivity |
| Phenyl | Mild Steric/Electronic | Moderate | Mixture of C4/C5 products possible |
| 4-Nitrophenyl | Strong Electron-Withdrawing | Increased | Favors C4 addition |
| 2,4,6-Trimethylphenyl | Strong Steric Hindrance | Decreased | Highly selective for C5 addition |
| 2,6-Dichlorophenyl | Strong Steric/Inductive | Decreased | Highly selective for C5 addition |
Quantitative Structure-Reactivity Relationships (QSRR) Studies
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity in a specific chemical transformation. For a series of 3-arylisoxazole derivatives, a QSRR study could provide deep insights into the factors governing their reactivity.
While specific QSRR studies on 3-(2,4,6-trimethylphenyl)isoxazole are not extensively reported in the literature, a hypothetical study can be outlined. Such a study would involve synthesizing a library of 3-arylisoxazoles with varying substituents on the phenyl ring and measuring their reaction rates for a specific transformation (e.g., rate of cleavage in basic conditions).
The next step would be to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure:
Steric Descriptors: Such as Taft's steric parameter (Es) or molar refractivity (MR), which would quantify the bulkiness of the aryl substituent. The 2,4,6-trimethylphenyl group would have a significantly large (more negative) Es value.
Electronic Descriptors: Such as the Hammett parameter (σ), which describes the electron-donating or -withdrawing ability of the substituent, or calculated properties like partial atomic charges.
Topological Descriptors: Indices that describe molecular size, shape, and branching.
Using statistical methods like multiple linear regression (MLR), a mathematical equation linking the descriptors to the observed reactivity would be generated:
log(k) = c₀ + c₁(σ) + c₂(Es) + ...
where log(k) is the logarithm of the reaction rate constant, and c₀, c₁, c₂ are coefficients determined by the regression analysis.
A hypothetical data table for such a QSRR study is presented below.
| 3-Aryl Substituent | Hammett Parameter (σp) | Taft Steric Parameter (Es) | log(k) (Observed) |
| 4-Methoxyphenyl | -0.27 | -0.55 | -3.5 |
| Phenyl | 0.00 | 0.00 | -4.2 |
| 4-Chlorophenyl | 0.23 | -0.97 | -4.8 |
| 4-Nitrophenyl | 0.78 | -1.01 | -5.5 |
| 2,4,6-Trimethylphenyl | -0.17 (approx.) | -1.54 | -6.1 |
In this hypothetical model, a negative coefficient for Es would indicate that sterically bulky groups, like 2,4,6-trimethylphenyl, decrease the reaction rate, confirming the role of steric hindrance. Such QSRR models are powerful tools for understanding reaction mechanisms and for predicting the reactivity of new, unsynthesized compounds based solely on their structure.
Future Research Trajectories and Emerging Paradigms in 3 2,4,6 Trimethylphenyl Isoxazole Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
Future research will undoubtedly prioritize the development of green and sustainable methods for the synthesis of 3-(2,4,6-trimethylphenyl)isoxazole. mdpi.comnih.govpreprints.orgsemnan.ac.irnih.gov This shift away from traditional synthetic protocols, which often involve hazardous reagents and solvents, is in line with the broader goals of green chemistry. mdpi.compreprints.org Key areas of focus will include the use of ultrasound-assisted synthesis, which can lead to shorter reaction times, higher yields, and milder reaction conditions. mdpi.compreprints.org The exploration of novel catalytic systems, such as agro-waste-based catalysts, and the use of environmentally friendly solvents like water will also be crucial. nih.govpreprints.org
Multi-component reactions (MCRs) are expected to play a significant role in the sustainable synthesis of isoxazole (B147169) derivatives. nih.govpreprints.org MCRs offer the advantage of combining multiple starting materials in a single step, which improves atom economy and reduces waste. mdpi.com The development of one-pot synthetic strategies will further streamline the synthesis process, making it more efficient and cost-effective. mdpi.compreprints.org
| Synthetic Approach | Traditional Methodologies | Emerging Sustainable Methodologies |
|---|---|---|
| Energy Source | Conventional heating (reflux) | Ultrasound irradiation, microwave irradiation, natural sunlight semnan.ac.irnih.gov |
| Solvents | Volatile organic solvents (e.g., chloroform, toluene) | Water, glycerol, solvent-free conditions nih.govpreprints.org |
| Catalysts | Homogeneous metal catalysts (e.g., Cu(I), Ru(II)) rsc.org | Heterogeneous catalysts, agro-waste-based catalysts, metal-free catalysts nih.govrsc.org |
| Reaction Type | Stepwise synthesis | One-pot multi-component reactions nih.govpreprints.org |
| Efficiency | Longer reaction times, lower yields | Shorter reaction times, higher yields, improved atom economy mdpi.compreprints.org |
Exploration of Unprecedented Reactivity and Novel Transformations
While the synthesis of isoxazoles is well-established, the full extent of the reactivity of the isoxazole ring, particularly in complex molecules like 3-(2,4,6-trimethylphenyl)isoxazole, remains an active area of investigation. Future research will focus on uncovering novel transformations and expanding the synthetic utility of this heterocyclic core. The unique electronic properties of the isoxazole ring, combined with the steric hindrance of the 2,4,6-trimethylphenyl group, may lead to unprecedented reactivity.
Key research directions will likely include the exploration of ring-opening reactions to generate versatile intermediates, such as β-enaminones, which can be used to synthesize other heterocyclic systems. mdpi.com The direct functionalization of the isoxazole ring through C-H activation will also be a major focus, providing a more atom-economical approach to the synthesis of substituted derivatives. researchgate.net Furthermore, the isoxazole ring can participate in various cycloaddition and rearrangement reactions, and the influence of the bulky aryl substituent on the outcomes of these reactions warrants further investigation. nih.govnih.gov
| Transformation Type | Description | Potential Products |
|---|---|---|
| Reductive Ring-Opening | Cleavage of the N-O bond to form acyclic intermediates. mdpi.com | β-enaminones, β-hydroxy ketones, γ-amino alcohols nih.gov |
| C-H Functionalization | Direct introduction of functional groups onto the isoxazole ring. researchgate.net | Alkylated, arylated, and acylated isoxazoles. researchgate.net |
| Cycloaddition Reactions | Participation of the isoxazole ring in [3+2] or other cycloaddition reactions. nih.gov | Fused heterocyclic systems. |
| Photochemical Transformations | Rearrangement or fragmentation of the isoxazole ring upon irradiation. researchgate.net | 5-hydroxyimidazolines, 2H-azirines researchgate.netflowphotochem.eu |
| Halogenation | Introduction of halogen atoms onto the isoxazole ring, which can then be used in cross-coupling reactions. nih.gov | 4-Iodoisoxazoles for library synthesis. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. mdpi.comeurekalert.orgnih.gov In the context of 3-(2,4,6-trimethylphenyl)isoxazole chemistry, AI and ML algorithms can be employed to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. nih.govbeilstein-journals.org By training models on large datasets of known reactions, it is possible to develop predictive tools that can significantly reduce the number of experiments required to achieve a desired outcome. beilstein-journals.org
| Application | Role of AI/ML | Expected Outcome |
|---|---|---|
| Reaction Outcome Prediction | Predicting the products, yields, and selectivity of reactions. beilstein-journals.orgucla.edu | Reduced number of trial-and-error experiments. |
| Reaction Condition Optimization | Identifying the optimal set of reaction parameters (temperature, solvent, catalyst, etc.). beilstein-journals.org | Improved reaction efficiency and product purity. |
| Retrosynthetic Analysis | Proposing novel and efficient synthetic routes to target molecules. cas.org | Discovery of innovative and more sustainable synthetic pathways. |
| In Silico Library Screening | Virtually screening large libraries of potential reactants and catalysts. digitellinc.com | Identification of promising candidates for experimental validation. |
High-Throughput Experimentation and Automation in Isoxazole Synthesis and Characterization
High-throughput experimentation (HTE) and laboratory automation are becoming increasingly important tools in modern chemical research. nih.gov These technologies enable the rapid screening of a large number of reaction conditions and the synthesis of extensive compound libraries in a fraction of the time required by traditional methods. nih.govmdpi.com For the study of 3-(2,4,6-trimethylphenyl)isoxazole, automated synthesis platforms can be used to explore a wide range of reaction parameters, leading to the rapid optimization of synthetic protocols. nih.gov
Robotic systems can perform tasks such as reagent dispensing, reaction monitoring, and product analysis with high precision and reproducibility. nih.govnih.govstandardbots.com This not only accelerates the pace of research but also frees up researchers to focus on more creative and intellectually demanding tasks. thechemicalengineer.com The combination of HTE and automation will be particularly valuable for the synthesis and screening of libraries of 3-(2,4,6-trimethylphenyl)isoxazole derivatives, facilitating the discovery of new compounds with desired properties. nih.govmdpi.com
| Advantage | Description |
|---|---|
| Increased Throughput | Ability to perform a large number of experiments in parallel, significantly accelerating research. nih.gov |
| Improved Reproducibility | Robotic systems ensure high precision and consistency in experimental procedures, reducing human error. nih.gov |
| Enhanced Efficiency | Automation of repetitive tasks allows for more efficient use of resources and researcher time. thechemicalengineer.com |
| Data-Rich Experimentation | Automated platforms can collect large amounts of high-quality data, which is essential for training machine learning models. nih.gov |
| Facilitation of Library Synthesis | Enables the rapid and efficient synthesis of large and diverse compound libraries for screening purposes. nih.govnih.gov |
Q & A
Q. Q. How can ontological frameworks guide hypothesis generation for Isoxazole, 3-(2,4,6-trimethylphenyl)-’s novel applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
